4-Ethoxybenzene-1-sulfonyl fluoride
Overview
Description
4-Ethoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H9FO3S. It is characterized by a benzene ring substituted with an ethoxy group (-OCH2CH3) and a sulfonyl fluoride group (-SO2F) at the 1-position. This compound is known for its utility in various scientific research applications, particularly in chemistry and biology.
Mechanism of Action
Target of Action
Sulfonyl fluorides, in general, are known to interact with various biological targets, including proteins and enzymes .
Mode of Action
4-Ethoxybenzene-1-sulfonyl fluoride, like other sulfonyl fluorides, is likely to interact with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile (in this case, the sulfonyl fluoride) forms a sigma-bond with the target, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted compound .
Biochemical Pathways
Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common in the biochemistry of benzene derivatives .
Result of Action
The unique fluorine effects in fluoroalkylation reactions can facilitate the prediction, design, and further development of fluoroalkylation chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concentration of fluoride in natural waters depends mainly on factors such as geology, chemistry, physical characteristic, and climate . These factors could potentially affect the bioavailability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
4-Ethoxybenzene-1-sulfonyl fluoride plays a significant role in biochemical reactions, particularly as an electrophilic warhead in covalent probes. It interacts with enzymes, proteins, and other biomolecules through sulfur (VI) fluoride exchange (SuFEx) reactions. This compound is known to form stable covalent linkages with active-site amino acid residues in proteins, such as serine and cysteine, which are crucial for enzyme inhibition . These interactions make this compound a valuable tool for studying protein functions and developing protease inhibitors.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by forming covalent bonds with target proteins. This compound can inhibit specific enzymes, leading to alterations in cellular functions and metabolic pathways . For example, it has been used to study the effects of enzyme inhibition on cell proliferation and apoptosis, providing insights into the regulation of these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as an electrophilic reagent, forming covalent bonds with nucleophilic amino acid residues in proteins. This interaction leads to enzyme inhibition or activation, depending on the target protein . The compound’s reactivity is primarily due to the presence of the sulfonyl fluoride group, which undergoes nucleophilic substitution reactions with specific amino acids, resulting in stable covalent modifications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under physiological conditions, but its reactivity can be influenced by factors such as pH and temperature . Long-term studies have shown that this compound can maintain its inhibitory effects on enzymes over extended periods, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, it may induce adverse effects, such as oxidative stress and inflammation, due to its reactivity with off-target proteins. These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for specific applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . For instance, the compound has been used to study the role of specific enzymes in glycolysis and the tricarboxylic acid cycle, providing insights into the regulation of these essential processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it allows the compound to interact with target proteins in the appropriate cellular context. Studies have shown that this compound can localize to the cytoplasm, nucleus, and other organelles, depending on the specific application.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxybenzene-1-sulfonyl fluoride can be synthesized through several methods, including the sulfonylation of 4-ethoxybenzene with sulfur trioxide followed by fluorination. The reaction typically involves the use of reagents such as chlorosulfonic acid (ClSO3H) and subsequent treatment with hydrogen fluoride (HF) or other fluorinating agents.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-ethoxybenzenesulfonic acid.
Reduction: Reduction reactions can lead to the formation of 4-ethoxybenzenesulfinic acid.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl fluoride group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-Ethoxybenzenesulfonic acid
Reduction: 4-Ethoxybenzenesulfinic acid
Substitution: Various amides, esters, and other derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxybenzene-1-sulfonyl fluoride is widely used in scientific research due to its unique chemical properties. It serves as a reagent in organic synthesis, a building block in medicinal chemistry, and a tool in biochemical studies. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a fluorinating agent.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Benzenesulfonyl fluoride
4-Methoxybenzenesulfonyl fluoride
4-Nitrobenzenesulfonyl fluoride
Properties
IUPAC Name |
4-ethoxybenzenesulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUVUODHVGFJCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301299 | |
Record name | 4-Ethoxybenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-56-2 | |
Record name | 4-Ethoxybenzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxybenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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